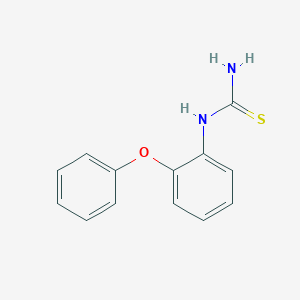

(2-Phenoxyphenyl)thiourea

Vue d'ensemble

Description

(2-Phenoxyphenyl)thiourea is a chemical compound that belongs to the thiourea group . It is used in various applications, including as an intermediate in organic synthesis . The molecular formula of this compound is C13H12N2OS .

Synthesis Analysis

Thioureas and their derivatives, including this compound, are synthesized by the reaction of various anilines with carbon disulfide (CS2) . A synthesis research method for diafenthiuron, a thiourea insecticide and acaricide, involves synthesizing an N-2,6-diisopropyl-4-phenoxylphenyl)isocyanate intermediate, which then reacts with tert-butylamine to generate 3-(2,6-diisopropyl-4-phenoxylphenyl)-1-tert-butyl urea. This compound then reacts with phosphorus pentasulfide under the action of potassium carbonate to finally generate diafenthiuron .

Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short. Thioureas occur in two tautomeric forms .

Chemical Reactions Analysis

Thiourea derivatives are used as intermediates in several organic synthetic reactions . They are also used in the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction .

Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H12N2OS, and its molecular weight is 244.31 g/mol .

Applications De Recherche Scientifique

Green Synthesis and Environmental Applications

Thioureas, including (2-Phenoxyphenyl)thiourea, are noted for their importance in medicinal chemistry due to their broad spectrum of biological activities. A notable advancement in this area is the green synthesis of symmetrical N, N'-disubstituted thiourea derivatives using solar energy, presenting an environmentally benign and energy-saving method for producing these compounds. This approach utilizes primary amines and CS2 in water without any catalyst, highlighting the potential of thioureas in sustainable chemistry practices (Kumavat et al., 2013).

Biological and Enzymatic Inhibition Activities

Thiourea derivatives have been synthesized and tested for their inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation. Novel chiral thiourea derivatives showed competitive inhibition against this enzyme, indicating the potential of thiourea compounds in developing new therapeutic agents (Korkmaz et al., 2015).

Chiral Discrimination and Spectroscopy

The utility of thiourea derivatives in chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives via NMR spectroscopy has been demonstrated. These compounds, including those related to this compound, offer effective chiral discrimination, showcasing their importance in analytical chemistry and pharmaceutical research (Recchimurzo et al., 2020).

Mechanism of Action in Anti-tuberculosis

Isoxyl, a thiourea derivative, exhibits a unique mechanism of action against Mycobacterium tuberculosis by inhibiting the synthesis of oleic and mycolic acids. This finding not only sheds light on the antibacterial properties of thioureas but also highlights their potential as anti-tuberculosis drugs (Phetsuksiri et al., 2003).

Photoluminescence and Analytical Chemistry

1-(2-Hydroxyphenyl)thiourea demonstrates unique photoluminescent properties and sensitivity to chromium(VI) ions, suggesting its application in environmental monitoring and analytical chemistry. The compound's fluorescence quenching by chromium(VI) ions can be utilized for the detection of this metal in environmental samples, demonstrating the versatility of thiourea derivatives in sensor technology (Sunil & Rao, 2015).

Mécanisme D'action

Target of Action

(2-Phenoxyphenyl)thiourea is a derivative of thiourea . Thiourea and its derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . They have been used in various biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

It is known that thiourea derivatives, such as diafenthiuron, are transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (atpase) complex . This interaction with its targets results in changes that contribute to its various biological effects.

Biochemical Pathways

It is known that thiourea derivatives have diverse biological applications, suggesting that they may affect multiple biochemical pathways . For example, they have been shown to inhibit α-amylase and glucose-6-phosphatase , which are involved in carbohydrate metabolism.

Pharmacokinetics

It is known that thiourea derivatives, such as diafenthiuron, have a low aqueous solubility but are readily soluble in many organic solvents . They are volatile and, based on their chemical properties, they are unlikely to leach to groundwater . These properties may impact the bioavailability of this compound.

Result of Action

It is known that thiourea derivatives have diverse biological applications, suggesting that they may have various molecular and cellular effects .

Action Environment

The efficacy of thiourea derivatives, such as Diafenthiuron, is dependent on several factors, including the target pest species, the stage of the pest’s life cycle, and environmental conditions such as temperature and humidity . Additionally, the repeated use of these compounds can lead to the development of resistance in target pests, reducing the efficacy of the insecticide over time . These factors may also influence the action, efficacy, and stability of this compound.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(2-Phenoxyphenyl)thiourea interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biological applications .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13(17)15-11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPZJSIVHLJVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

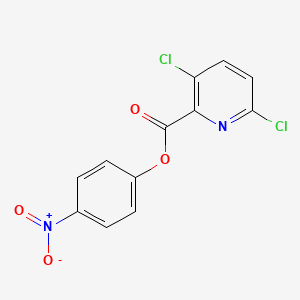

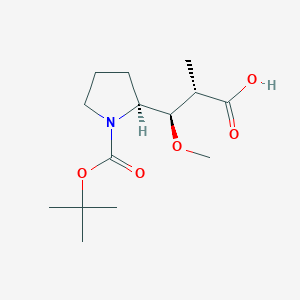

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)

![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

![N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2976344.png)

![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)

![5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2976350.png)

![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2976352.png)

![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)

![2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2976355.png)